molecular formula C19H20N2O3 B2983585 2-(4-methoxyphenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide CAS No. 922950-32-1

2-(4-methoxyphenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide

Cat. No. B2983585
CAS RN: 922950-32-1
M. Wt: 324.38
InChI Key: PFFFVDUGXOOZQT-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide, commonly known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. MPAA is a member of the acylphenylamine class of compounds, which have been shown to exhibit a range of biological activities, including analgesic, anti-inflammatory, and antipsychotic effects. In

Scientific Research Applications

Synthesis and Chemical Reactivity

A foundational application lies in the synthesis and characterization of novel compounds. For instance, Galeazzi et al. (1996) described the synthesis of diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones through intramolecular cyclisation, highlighting the compound's role in producing biologically active amino acids containing the pyrrolidine ring in both enantiomerically pure forms (Galeazzi, Mobbili, & Orena, 1996). This synthesis pathway emphasizes the chemical's utility in creating structurally complex and biologically relevant molecules.

Biological Evaluation and Drug Design

In the realm of medicinal chemistry, Saxena et al. (2009) investigated derivatives of 2-(4-methoxyphenyl)ethyl acetamide for their protein tyrosine phosphatase 1B (PTP1B) inhibitory activity, correlating their findings with docking studies and in vivo screening for antidiabetic activity. This research underscores the compound's potential in drug discovery, particularly for managing diabetes (Saxena et al., 2009).

Anticancer Applications

Vinayak et al. (2014) synthesized and screened novel derivatives of 2-chloro N-aryl substituted acetamide for cytotoxicity against cancer cell lines, demonstrating the compound's application in developing new anticancer agents. This research highlights its potential utility in the design of chemotherapeutic drugs (Vinayak et al., 2014).

Enzyme Inhibitory Activities

The compound's framework has been explored for its enzyme inhibitory properties. Virk et al. (2018) synthesized N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio)acetamide derivatives and evaluated their inhibition potential against several enzymes, showing promise in the development of therapeutic agents targeting specific biochemical pathways (Virk et al., 2018).

Pharmacological Characterization

The pharmacological characterization of related compounds, such as 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, as kappa-opioid receptor antagonists, opens avenues for the treatment of depression and addiction disorders, showcasing the broader pharmacological significance of this chemical class (Grimwood et al., 2011).

properties

IUPAC Name

2-(4-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-24-17-9-7-14(8-10-17)12-18(22)20-15-4-2-5-16(13-15)21-11-3-6-19(21)23/h2,4-5,7-10,13H,3,6,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFFVDUGXOOZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide

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